molecular formula C14H16F3N3O B7133065 N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine

N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine

Cat. No.: B7133065
M. Wt: 299.29 g/mol
InChI Key: FWKMNWYOJVEYMQ-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a dimethylamino group and a trifluoroethoxyphenyl moiety

Properties

IUPAC Name

N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c1-19(12-7-18-20(2)9-12)8-11-4-3-5-13(6-11)21-10-14(15,16)17/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKMNWYOJVEYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N(C)CC2=CC(=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the pyrazole ring with dimethylamine, often using a suitable alkylating agent such as methyl iodide.

    Attachment of the Trifluoroethoxyphenyl Group: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a trifluoroethoxyphenyl halide under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoroethoxyphenyl group, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-3-amine: A structural isomer with the amino group at a different position on the pyrazole ring.

    N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]imidazol-4-amine: An analog with an imidazole ring instead of a pyrazole ring.

    N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]triazol-4-amine: A compound with a triazole ring, offering different electronic and steric properties.

Uniqueness

N,1-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrazol-4-amine is unique due to the combination of its pyrazole ring, dimethylamino group, and trifluoroethoxyphenyl moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in its analogs.

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